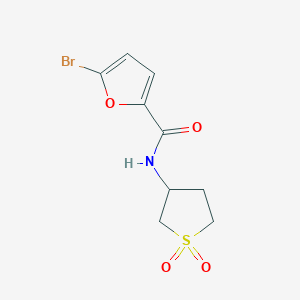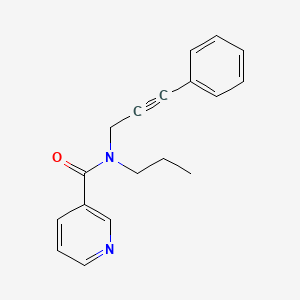
N-2-adamantyl-3-nitro-4-(1-piperidinyl)benzamide
Overview
Description
N-2-adamantyl-3-nitro-4-(1-piperidinyl)benzamide, commonly known as ADMPB, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization of New Polyamide-imides
Adamantyl-containing polyamide-imides were synthesized and characterized, highlighting their potential in materials science for creating transparent, flexible, and tough films with high thermal stability. The incorporation of adamantyl groups into polymer backbones enhances the physical and chemical properties of these materials, making them suitable for advanced applications in coatings, films, and aerospace components (Liaw & Liaw, 2001).
Reactivity Properties and Adsorption Behavior
The reactivity and adsorption behaviors of a triazole derivative featuring an adamantane group were explored through DFT and MD simulations. This study demonstrates the compound's stability and interaction with water molecules, indicating its potential for pharmaceutical applications, where adamantane derivatives are known for their bioactive properties (Al-Ghulikah et al., 2021).
Anticancer Drug Design
Research on N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogs, including modifications with adamantane, aimed to enhance therapeutic indexes for anticancer applications. The study provides insights into the design of more effective anticancer drugs by adjusting the molecular structure for improved activity (Sosnovsky et al., 1986).
Synthesis, Characterization, and Bioactivity of Benzamides
Novel benzamides and their metal complexes, synthesized through reactions involving adamantyl and piperidinyl groups, were evaluated for their antibacterial activities. This research underscores the potential of adamantyl derivatives in developing new antibacterial agents with enhanced effectiveness (Khatiwora et al., 2013).
Electroactive Polyamides and Polyimides
Adamantylphenoxy-substituted triphenylamine units were incorporated into electroactive aromatic polyamides and polyimides, showcasing their utility in electronic applications. These polymers exhibited excellent thermal stability, solubility, and electrochromic properties, making them candidates for use in advanced electronic devices (Hsiao et al., 2009).
properties
IUPAC Name |
N-(2-adamantyl)-3-nitro-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c26-22(23-21-17-9-14-8-15(11-17)12-18(21)10-14)16-4-5-19(20(13-16)25(27)28)24-6-2-1-3-7-24/h4-5,13-15,17-18,21H,1-3,6-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSXAZJFWALEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065502.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4065522.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4065526.png)



![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4065542.png)
![ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4065549.png)



![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4065581.png)
